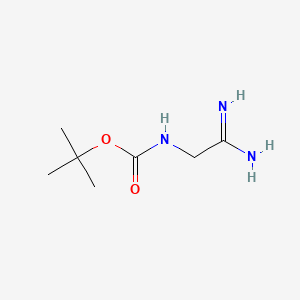

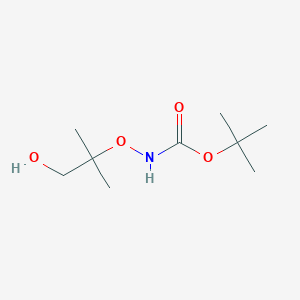

tert-Butyl (2-amino-2-iminoethyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (2-amino-2-iminoethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of tert-butyl and carbamate functional groups, which are commonly used in organic synthesis for the protection of amines and as intermediates in the preparation of other compounds .

Synthesis Analysis

The synthesis of tert-butyl (2-amino-2-iminoethyl)carbamate and related compounds involves several key steps, including enantioselective synthesis, iodolactamization, and the use of N-tert-butanesulfinyl imines as intermediates. For instance, an enantioselective synthesis of a related compound using iodolactamization as a key step has been reported, which is crucial for the production of potent CCR2 antagonists . Additionally, N-tert-butanesulfinyl imines have been utilized as versatile intermediates for the asymmetric synthesis of amines, highlighting their importance in the synthesis of tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl (2-amino-2-iminoethyl)carbamate is not explicitly detailed in the provided papers. However, the structure of related compounds, such as tert-butyl substituted carbazoles, has been synthesized and characterized, indicating the potential for steric effects due to the tert-butyl group . The molecular structure of such compounds is often confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl carbamates include oxidation reactions with hypervalent tert-butylperoxyiodanes to yield imides or tert-butylperoxyamide acetals , and cyclic carbamate formation via tert-butyldimethylsilyl carbamate . Additionally, the reactivity of tert-butyl carbamates has been explored in the context of N-deprotection under phase transfer catalysis (PTC) conditions to synthesize tert-butyl 2-amino carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2-amino-2-iminoethyl)carbamate are not directly discussed in the provided papers. However, the properties of similar tert-butyl carbamates can be inferred, such as their reactivity in nucleophilic addition reactions and their ability to undergo deprotection to yield functionalized amines . The stability and reactivity of the tert-butyl group are also important considerations in the synthesis and application of these compounds .

科学研究应用

Synthesis of Biologically Active Compounds

Tert-Butyl (2-amino-2-iminoethyl)carbamate derivatives have been utilized as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a significant intermediate for omisertinib (AZD9291) and other biologically active compounds. The compound was synthesized from commercially available materials through a series of chemical reactions, including acylation, nucleophilic substitution, and reduction, with the structure confirmed by MS and 1HNMR, achieving a total yield of 81% (Zhao et al., 2017).

Glycosylative Transcarbamylation

Tert-butyl carbamates undergo glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This process is tolerant to several common protecting groups and has been used to create unnatural glycopeptide building blocks, expanding the scope of synthetic organic chemistry (Henry & Lineswala, 2007).

Protection and De-protection of Amino Groups

The tert-butyl carbamate group is used to protect amino groups during chemical synthesis. For example, 2-(2-aminoethoxy)ethanol was reacted with di-tert-butyl dicarbonate (Boc2O) in ethanol solution to protect the amino group, which was then used in further reactions to create more complex molecules. This process highlights the versatility of tert-butyl carbamates in synthetic chemistry as protective groups for amino functionalities (Wu, 2011).

Asymmetric Synthesis and Chiral Chemistry

Tert-butyl carbamates play a pivotal role in asymmetric synthesis and the formation of chiral molecules. They are used in various reactions such as the Curtius rearrangement and Mannich reaction to produce chiral amines and other complex molecules. These reactions are crucial for synthesizing protected amino acids and other biologically relevant compounds (Lebel & Leogane, 2005), (Yang et al., 2009).

属性

IUPAC Name |

tert-butyl N-(2-amino-2-iminoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-4-5(8)9/h4H2,1-3H3,(H3,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBZVFFQFKRUQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225639 |

Source

|

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-amino-2-iminoethyl)carbamate | |

CAS RN |

251294-65-2 |

Source

|

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251294-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)